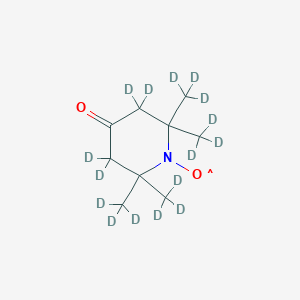
(2,3,4,5,6-pentafluorophenyl) 2-pyridin-3-yl-1,3-thiazole-4-carboxylate
Overview
Description
(2,3,4,5,6-pentafluorophenyl) 2-pyridin-3-yl-1,3-thiazole-4-carboxylate is a chemical compound with the molecular formula C15H5F5N2O2S and a molecular weight of 372.27 g/mol . This compound is known for its unique structure, which includes a pentafluorophenyl group, a pyridyl group, and a thiazole ring. It is used primarily in research and experimental applications .
Preparation Methods
The synthesis of (2,3,4,5,6-pentafluorophenyl) 2-pyridin-3-yl-1,3-thiazole-4-carboxylate typically involves the reaction of pentafluorophenol with 2-pyrid-3-yl-1,3-thiazole-4-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) . The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation . The product is then purified using column chromatography or recrystallization .
Chemical Reactions Analysis
(2,3,4,5,6-pentafluorophenyl) 2-pyridin-3-yl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The pentafluorophenyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Coupling Reactions: The carboxylate group can be used in coupling reactions to form amides, esters, or other derivatives.
Common reagents used in these reactions include bases like sodium hydride (NaH) or potassium carbonate (K2CO3), and oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
(2,3,4,5,6-pentafluorophenyl) 2-pyridin-3-yl-1,3-thiazole-4-carboxylate is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of (2,3,4,5,6-pentafluorophenyl) 2-pyridin-3-yl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The pentafluorophenyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the thiazole ring can participate in hydrogen bonding and other interactions . These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
(2,3,4,5,6-pentafluorophenyl) 2-pyridin-3-yl-1,3-thiazole-4-carboxylate can be compared with other similar compounds, such as:
Pentafluorophenyl 2-morpholinobenzoate: This compound also contains a pentafluorophenyl group but has a different core structure.
2-[3-(Chloromethyl)phenyl]-1,3-thiazole: This compound has a similar thiazole ring but lacks the pentafluorophenyl group.
N-Boc-4-(4’-fluoro)benzyl-4-piperidine carboxylic acid: This compound has a different functional group and core structure.
The uniqueness of this compound lies in its combination of the pentafluorophenyl group, pyridyl group, and thiazole ring, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2-pyridin-3-yl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H5F5N2O2S/c16-8-9(17)11(19)13(12(20)10(8)18)24-15(23)7-5-25-14(22-7)6-2-1-3-21-4-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRLGPDYSCUADI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=CS2)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H5F5N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594468 | |
| Record name | Pentafluorophenyl 2-(pyridin-3-yl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
906352-58-7 | |
| Record name | 2,3,4,5,6-Pentafluorophenyl 2-(3-pyridinyl)-4-thiazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=906352-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentafluorophenyl 2-(pyridin-3-yl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B1602684.png)
